5,7-dibromo-1H-indole-2,3-dione

Catalog No.
S713914
CAS No.
6374-91-0
M.F
C8H3Br2NO2
M. Wt
304.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5,7-dibromo-1H-indole-2,3-dione

CAS Number

6374-91-0

Product Name

5,7-dibromo-1H-indole-2,3-dione

IUPAC Name

5,7-dibromo-1H-indole-2,3-dione

Molecular Formula

C8H3Br2NO2

Molecular Weight

304.92 g/mol

InChI

InChI=1S/C8H3Br2NO2/c9-3-1-4-6(5(10)2-3)11-8(13)7(4)12/h1-2H,(H,11,12,13)

InChI Key

QCTZEHIRXZGGSD-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2)Br)Br

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2)Br)Br

Medicinal Chemistry and Drug Discovery

,7-dibromoisatin exhibits various biological activities, making it a valuable scaffold for drug discovery and medicinal chemistry. Studies have shown its potential in:

  • Antimicrobial activity: 5,7-dibromoisatin demonstrates antibacterial and antifungal properties. Research suggests its effectiveness against various bacterial and fungal strains, including some resistant to conventional antibiotics [].
  • Antiprotozoal activity: It exhibits activity against protozoan parasites, including those causing Leishmaniasis and Chagas disease [].
  • Anticancer properties: Studies suggest potential antitumor effects of 5,7-dibromoisatin, warranting further investigation [].

These findings highlight the potential of 5,7-dibromoisatin as a lead molecule for developing novel drugs against various infectious diseases and cancers.

Organic Synthesis and Material Chemistry

,7-dibromoisatin serves as a versatile building block in organic synthesis due to its unique reactivity and readily available bromo substituents. It is employed in the synthesis of various:

  • Heterocyclic compounds: These are organic compounds containing atoms other than carbon in their rings. 5,7-dibromoisatin allows for the synthesis of diverse heterocyclic structures with potential applications in pharmaceuticals and materials science [].
  • Functional materials: These materials exhibit specific properties tailored for various applications. 5,7-dibromoisatin can be incorporated into the design of functional materials like organic dyes and semiconductors.

5,7-Dibromo-1H-indole-2,3-dione is a derivative of indole, characterized by the presence of bromine atoms at the 5 and 7 positions and a carbonyl group at the 2 and 3 positions. This compound is part of a larger class of heterocyclic compounds known for their diverse biological activities and chemical reactivity. The molecular formula of 5,7-dibromo-1H-indole-2,3-dione is C8H3Br2NO2C_8H_3Br_2NO_2, with a molecular weight of approximately 276.92 g/mol. Its unique structure gives it distinct chemical and physical properties, making it a subject of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis .

  • Oxidation: The compound can be oxidized to yield various products depending on the reagents used. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: Reduction reactions can convert it into less oxidized derivatives using reducing agents such as sodium borohydride.
  • Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. This process often employs nucleophiles such as amines or alcohols under appropriate conditions .

The biological activity of 5,7-dibromo-1H-indole-2,3-dione has been explored in various studies. It exhibits significant antitumor properties, making it a potential candidate for cancer treatment. The introduction of substituents at specific positions on the indole ring has been shown to enhance its cytotoxicity against various cancer cell lines. Additionally, derivatives of indole compounds are known to possess antibacterial and antifungal activities, further highlighting their pharmacological relevance .

The synthesis of 5,7-dibromo-1H-indole-2,3-dione typically involves bromination reactions. A common method includes:

  • Bromination of Indole: Indole derivatives are treated with N-bromosuccinimide in an aqueous solution to introduce bromine atoms at the 5 and 7 positions.
  • Formation of Indole-2,3-dione: The resulting brominated indole undergoes further reactions to form the dione structure through oxidation processes.

Alternative synthetic routes may involve modifications to existing indole derivatives or the use of microwave-assisted techniques for improved yields and reaction times .

5,7-Dibromo-1H-indole-2,3-dione has several applications:

  • Pharmaceutical Development: Its antitumor activity makes it a candidate for drug development in oncology.
  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
  • Indicators and Dyes: The compound can be used as an indicator in analytical chemistry due to its distinct colorimetric properties .

Studies on the interactions of 5,7-dibromo-1H-indole-2,3-dione with biological macromolecules have shown that it can form stable complexes with proteins and nucleic acids. These interactions are crucial for understanding its mechanism of action as an anticancer agent. Research indicates that such interactions may lead to alterations in cellular signaling pathways that promote apoptosis in cancer cells .

Several compounds share structural similarities with 5,7-dibromo-1H-indole-2,3-dione. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Properties
1H-Indole-2,3-dioneLacks bromine substituentsExhibits different biological activities
5-Bromo-1H-indole-2,3-dioneContains one bromine atomLower reactivity compared to dibrominated derivatives
7-Bromo-1H-indole-2,3-dioneContains one bromine atomDifferent pharmacological profile
5,7-Dichloro-1H-indole-2,3-dioneChlorine instead of bromineVaries in chemical reactivity

The uniqueness of 5,7-dibromo-1H-indole-2,3-dione lies in its specific arrangement of bromine atoms and its isopropyl group at position 1, which influence its reactivity and biological activity compared to other indole derivatives .

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

5,7-dibromoisatin

Dates

Modify: 2023-08-15

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